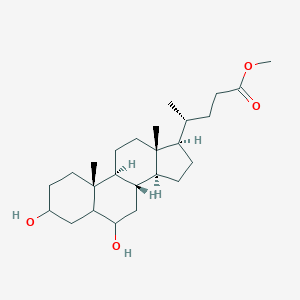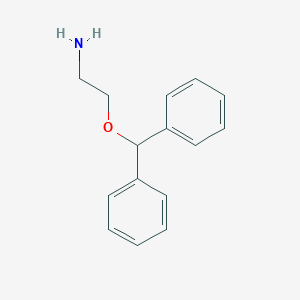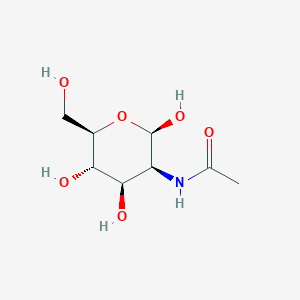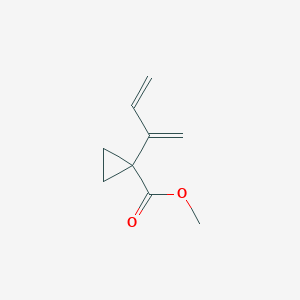
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) is not fully understood. However, studies have shown that it can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has been shown to have various biochemical and physiological effects. Studies have shown that it can affect neurotransmitter levels, leading to changes in behavior and cognition. Additionally, it has been shown to have antitumor activity and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various biologically active compounds. However, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)). One direction is to further investigate its potential as a starting material for the synthesis of biologically active compounds. Additionally, more studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) could lead to the discovery of new compounds with unique properties and potential applications.
Conclusion
In conclusion, Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to discover new compounds with unique properties.
Métodos De Síntesis
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) can be synthesized through several methods, including the reaction of cyclopropanecarboxylic acid with methanol and acetic anhydride in the presence of sulfuric acid. Another method involves the reaction of cyclopropylcarbinyl chloride with acrolein in the presence of a base.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of biologically active compounds, such as antitumor agents and insecticides. Additionally, it has been used as a reagent in organic synthesis reactions.
Propiedades
Número CAS |
146857-47-8 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl 1-buta-1,3-dien-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7(2)9(5-6-9)8(10)11-3/h4H,1-2,5-6H2,3H3 |
Clave InChI |
RJZNUFZFJKYHHM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CC1)C(=C)C=C |
SMILES canónico |
COC(=O)C1(CC1)C(=C)C=C |
Sinónimos |
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



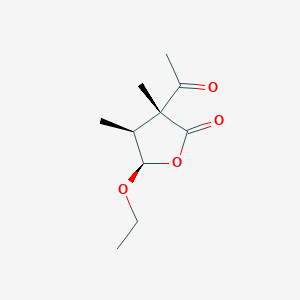
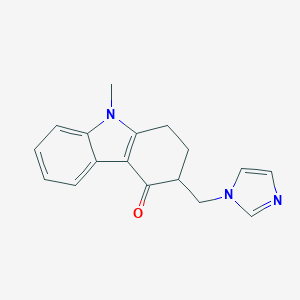
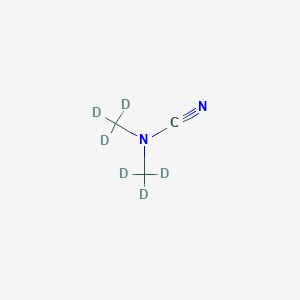
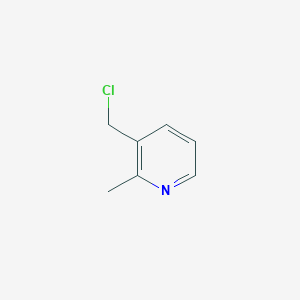
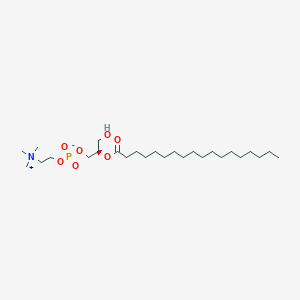
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
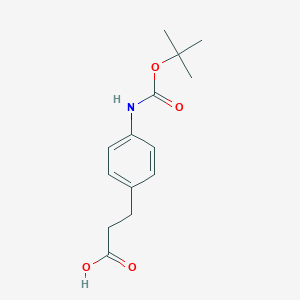
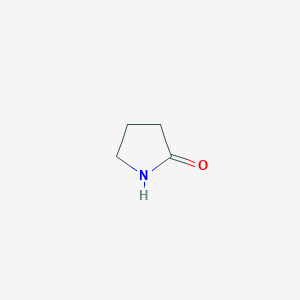
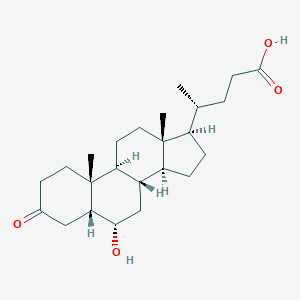
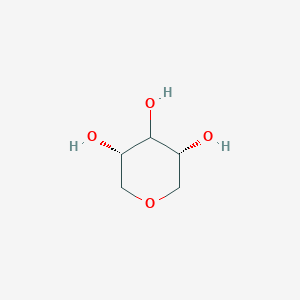
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
